Technical Guide: N,N-Dimethylpyridine-3-sulfonamide (CAS 4810-41-7)
Technical Guide: N,N-Dimethylpyridine-3-sulfonamide (CAS 4810-41-7)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical overview of N,N-Dimethylpyridine-3-sulfonamide (CAS No. 4810-41-7), a heterocyclic organic compound. It consolidates available physicochemical data, outlines a representative synthetic protocol, and discusses its potential applications within the context of medicinal chemistry and drug discovery, particularly noting its classification as a building block for protein degraders. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and development.
Physicochemical Properties
N,N-Dimethylpyridine-3-sulfonamide is a pyridine derivative containing a sulfonamide functional group. Its core properties, compiled from various chemical suppliers and databases, are summarized below.[1][2][3][4]
| Property | Value | Source(s) |
| CAS Number | 4810-41-7 | [1][2][3][4][5] |
| Molecular Formula | C₇H₁₀N₂O₂S | [1][2][3][4] |
| Molecular Weight | 186.23 g/mol | [1][4] |
| IUPAC Name | N,N-dimethylpyridine-3-sulfonamide | [4] |
| SMILES | CN(C)S(=O)(=O)C1=CN=CC=C1 | [1][4] |
| Purity | Typically ≥97% | [2][4] |
| Storage | Room temperature | [2] |
| Classification | Protein Degrader Building Block | [2] |
Synthesis and Reactivity
While specific proprietary synthesis methods may vary, the preparation of N,N-Dimethylpyridine-3-sulfonamide can be achieved through standard sulfonamide formation chemistry. A general and widely adopted method involves the reaction of a sulfonyl chloride with a secondary amine.[6]
General Synthetic Workflow
The most direct synthetic route involves the reaction of pyridine-3-sulfonyl chloride with dimethylamine. The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction typically requires a base to neutralize the hydrochloric acid byproduct.
Caption: General synthesis workflow for N,N-Dimethylpyridine-3-sulfonamide.
Representative Experimental Protocol
The following protocol is a representative example for the synthesis of sulfonamides and is adapted from established chemical literature.[6][7] It should be optimized for specific laboratory conditions.
Materials:
-
Pyridine-3-sulfonyl chloride (1 mmol)
-
Dimethylamine (2M solution in THF, 1.1 mmol)
-
Triethylamine (1.2 mmol)
-
Anhydrous Dichloromethane (DCM, 20 mL)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of pyridine-3-sulfonyl chloride (1 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add dimethylamine solution (1.1 mmol) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 15 mL of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography if necessary to yield pure N,N-Dimethylpyridine-3-sulfonamide.
Potential Applications and Biological Context
Specific biological activity or signaling pathway data for N,N-Dimethylpyridine-3-sulfonamide is not extensively detailed in publicly available literature. However, its chemical structure provides significant context for its potential applications. The sulfonamide functional group is a well-known pharmacophore found in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[8][9] Similarly, the pyridine ring is a common scaffold in medicinal chemistry.[10]
The compound is explicitly categorized by suppliers as a "Protein Degrader Building Block," suggesting its intended use in the synthesis of larger, more complex molecules like Proteolysis-Targeting Chimeras (PROTACs) or molecular glues.[2]
Caption: Logical relationships of N,N-Dimethylpyridine-3-sulfonamide.
Safety and Handling
N,N-Dimethylpyridine-3-sulfonamide is intended for research laboratory use only.[2][11] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[4]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[11]
References
- 1. N,N-Dimethylpyridine-3-sulphonamide | 4810-41-7 | EAA81041 [biosynth.com]
- 2. calpaclab.com [calpaclab.com]
- 3. scbt.com [scbt.com]
- 4. N,N-dimethylpyridine-3-sulfonamide 97% | CAS: 4810-41-7 | AChemBlock [achemblock.com]
- 5. 4810-41-7|N,N-Dimethylpyridine-3-sulfonamide|BLD Pharm [bldpharm.com]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]
- 8. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aaronchem.com [aaronchem.com]
